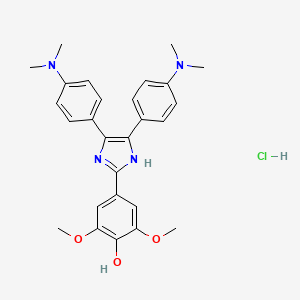

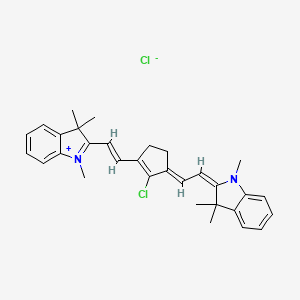

Photosensitizer-1 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

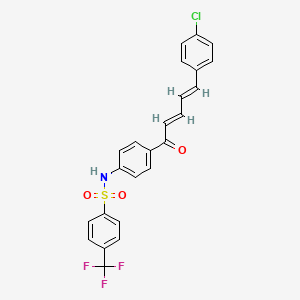

Photosensitizer-1 (hydrochloride) is a light-sensitive compound used in photodynamic therapy. It absorbs light and transfers the energy to nearby molecules, creating reactive oxygen species that can destroy cells. This property makes it valuable in treating certain types of cancer and other medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Photosensitizer-1 (hydrochloride) can be synthesized through a series of chemical reactions involving the incorporation of light-sensitive groups into a molecular framework. The specific synthetic routes and reaction conditions vary depending on the desired properties of the photosensitizer. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of Photosensitizer-1 (hydrochloride) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Photosensitizer-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: In the presence of light and oxygen, it generates reactive oxygen species that can oxidize cellular components.

Reduction: It can participate in electron transfer reactions, leading to the reduction of other molecules.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Light, oxygen, and sometimes catalysts like transition metals.

Reduction: Electron donors such as triethylamine.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include oxidized cellular components, reduced molecules, and substituted derivatives of the photosensitizer.

Scientific Research Applications

Photosensitizer-1 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used in photochemical reactions and studies of light-induced processes.

Biology: Employed in cellular imaging and studies of cellular responses to oxidative stress.

Medicine: A key component in photodynamic therapy for treating cancer and other diseases.

Industry: Utilized in the development of light-sensitive materials and coatings.

Mechanism of Action

Photosensitizer-1 (hydrochloride) exerts its effects through the absorption of light, leading to the formation of an excited singlet state. This state undergoes intersystem crossing to form an excited triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species. These species cause cellular damage and death, making the compound effective in photodynamic therapy.

Comparison with Similar Compounds

Photosensitizer-1 (hydrochloride) is compared with other photosensitizers such as:

Porphyrins: Known for their strong absorption of light and use in photodynamic therapy.

Phthalocyanines: Similar to porphyrins but with different absorption properties and applications.

Titanium dioxide (TiO2): Used in photodynamic therapy but limited to ultraviolet light activation.

Uniqueness: Photosensitizer-1 (hydrochloride) is unique due to its specific absorption properties, ability to generate reactive oxygen species efficiently, and versatility in various applications.

Properties

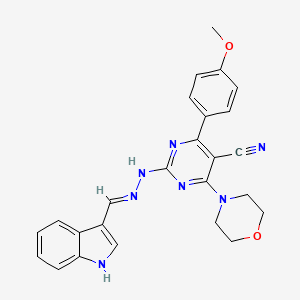

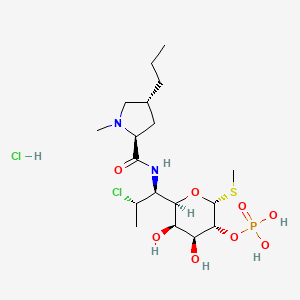

Molecular Formula |

C27H31ClN4O3 |

|---|---|

Molecular Weight |

495.0 g/mol |

IUPAC Name |

4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol;hydrochloride |

InChI |

InChI=1S/C27H30N4O3.ClH/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6;/h7-16,32H,1-6H3,(H,28,29);1H |

InChI Key |

PEAJSHDZBMUZMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)N(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)